4,5-DIMETHYL 2-[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the benzodioxole and dithiole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
When compared to similar compounds, 4,5-DIMETHYL 2-[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate
- 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine
- 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl) These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C27H23NO8S3 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(1,3-benzodioxole-5-carbonyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H23NO8S3/c1-27(2)22(37)19(26-38-20(24(30)33-4)21(39-26)25(31)34-5)15-11-14(32-3)7-8-16(15)28(27)23(29)13-6-9-17-18(10-13)36-12-35-17/h6-11H,12H2,1-5H3 |
InChI Key |
QKWOZJZKSQKOKL-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC5=C(C=C4)OCO5)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC5=C(C=C4)OCO5)C=CC(=C3)OC)C |
Origin of Product |
United States |
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